molecular formula C18H21N3O3 B5719647 N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide

N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide

Cat. No.: B5719647
M. Wt: 327.4 g/mol
InChI Key: BGRQMHQXJWDJFQ-UHFFFAOYSA-N
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Description

N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an ethoxyphenyl group, a carbamoyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 2-ethoxyaniline with isocyanates to form the carbamoyl intermediate. This intermediate is then reacted with 4-aminophenyl-N-methylacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide
  • N-(4-{[(2-chlorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide
  • N-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide

Uniqueness

N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it valuable for certain applications.

Properties

IUPAC Name

N-[4-[(2-ethoxyphenyl)carbamoylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-24-17-8-6-5-7-16(17)20-18(23)19-14-9-11-15(12-10-14)21(3)13(2)22/h5-12H,4H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRQMHQXJWDJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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